tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate: is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)phenylcarbamate with appropriate reagents under controlled conditions. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst . The reaction is carried out in dichloromethane at low temperatures, followed by stirring at room temperature for an extended period .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . This method allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl carbamate
- tert-Butyl carbazate
Comparison: tert-Butyl 3-(aminomethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl derivatives. The pyrazole ring enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6,10H2,1-3H3 |
InChI Key |
JWJUTEOCSPBLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CN |
Origin of Product |
United States |
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